N-Desmethyl Trimeprazine Sulfoxide
CAS No.: 102416-02-4
Cat. No.: VC0056979
Molecular Formula: C17H20N2OS
Molecular Weight: 300.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102416-02-4 |
---|---|
Molecular Formula | C17H20N2OS |
Molecular Weight | 300.42 |
IUPAC Name | N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Standard InChI | InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Standard InChI Key | FIKNHGQUFVLBIM-UHFFFAOYSA-N |
SMILES | CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Introduction
Chemical Identity and Properties
N-Desmethyl Trimeprazine Sulfoxide is an organosulfur compound characterized by its phenothiazine core structure with specific functional group modifications. Chemically, it represents a demethylated and oxidized form of the parent drug trimeprazine.
Basic Chemical Data
Parameter | Information |
---|---|
Chemical Name | N-Desmethyl Trimeprazine Sulfoxide |
CAS Registry Number | 102416-02-4 |
Molecular Formula | C₁₇H₂₀N₂OS |
Molecular Weight | 300.42 g/mol |
IUPAC Name | 10-(2-methyl-3-(methylamino)propyl)-10H-phenothiazine 5-oxide |
Creation Date | 2017-10-20 |
Modification Date | 2025-03-08 |
Data compiled from multiple chemical databases
Chemical Structure
The compound features a phenothiazine ring system (a tricyclic structure containing both sulfur and nitrogen) with an N-oxide group at position 5. The structural modification from the parent compound includes N-demethylation (removal of a methyl group from the nitrogen) and oxidation of the sulfur atom, resulting in the sulfoxide functional group .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
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N,β-Dimethyl-10H-phenothiazine-10-propanamine 5-Oxide
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N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Relationship to Parent Compound
N-Desmethyl Trimeprazine Sulfoxide is derived from trimeprazine (alimemazine), a phenothiazine derivative with multiple therapeutic applications.
Parent Drug Properties
Trimeprazine (alimemazine) is a phenothiazine derivative primarily used as an antihistamine, antiemetic, and sedative. It is marketed under various brand names globally, including Teraligen in Russia, where it is prescribed to treat neuroses, depression, anxiety, and allergic conditions.
Metabolic Relationship
As a metabolite, N-Desmethyl Trimeprazine Sulfoxide is formed during the biotransformation of trimeprazine in the liver. This metabolic process involves two key modifications to the parent molecule:
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N-demethylation: The removal of a methyl group from the tertiary amine
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S-oxidation: The addition of an oxygen atom to the sulfur in the phenothiazine ring
Metabolic Pathway and Enzyme Systems
Biotransformation Process
Trimeprazine undergoes extensive hepatic metabolism, producing several metabolites including N-Desmethyl Trimeprazine Sulfoxide. The biotransformation occurs through parallel and sequential reactions involving both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs).
Enzyme Systems Involved
Based on research on similar phenothiazine compounds, the metabolic transformation likely involves:
Enzyme System | Metabolic Role |
---|---|
Cytochrome P450s | N-demethylation reactions |
Flavin-containing Monooxygenases (FMOs) | S-oxidation to form sulfoxides |
FMO1, FMO3, FMO4 | Specific isoforms implicated in phenothiazine metabolism |
Data derived from studies on related phenothiazine compounds
Chlorpromazine, another phenothiazine derivative, undergoes similar metabolic transformations involving FMO1, FMO3, and FMO4, which catalyze N- and S-oxidation reactions . Given the structural similarities, N-Desmethyl Trimeprazine Sulfoxide likely forms through comparable enzymatic pathways.
Pharmacological Significance
Comparative Metabolite Analysis
Metabolite | Structure Modification | Molecular Formula | Molecular Weight |
---|---|---|---|
Trimeprazine Sulfoxide | S-oxidation | C₁₈H₂₂N₂OS | 314.45 |
N-Desmethyl Trimeprazine Sulfoxide | N-demethylation + S-oxidation | C₁₇H₂₀N₂OS | 300.42 |
3-Hydroxy-trimeprazine | Hydroxylation | Not specified in sources | Not specified in sources |
Data compiled from available sources
Pharmacokinetic Implications
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Maximum plasma concentration (Cₘₐₓ): 0.357 μM after 3 mg/kg oral dose
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Area under curve (AUC): 2758.0 μM × h
The metabolite's contribution to these parameters and potential pharmacological activity remains an area for further investigation.
Supplier | Product Code | Format | Storage Recommendation |
---|---|---|---|
Dove Research Laboratory | DA-A118-03 | Not specified | 2-8°C Refrigerator |
BioOrganics | BO-21641 | Not specified | Not specified |
LGC Standards/TRC | TRC-D295470-100MG | Neat | Room Temperature |
Information compiled from supplier websites
Research Applications
The primary applications of N-Desmethyl Trimeprazine Sulfoxide in research include:
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Metabolite identification in pharmacokinetic studies
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Development and validation of analytical methods for trimeprazine and metabolites
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Investigation of drug metabolism pathways involving phenothiazine derivatives
Future Research Directions
Knowledge Gaps and Opportunities
Several areas warrant further investigation regarding N-Desmethyl Trimeprazine Sulfoxide:
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Pharmacological activity: Whether the metabolite possesses activity similar to or different from the parent compound
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Structure-activity relationships: How the specific structural modifications affect receptor binding and biological activity
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Quantitative metabolism studies: Determining the proportion of trimeprazine converted to this specific metabolite under various conditions
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Potential applications: Exploration of any therapeutic applications distinct from the parent compound
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